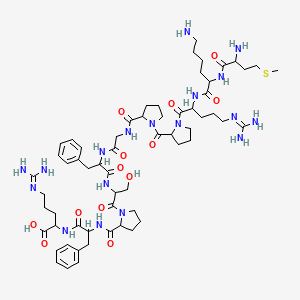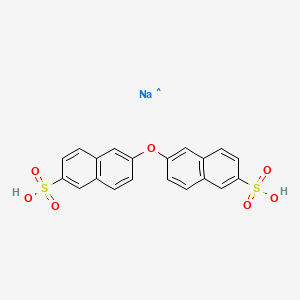
3-Fluoro-4-iodo-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-iodo-N-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a fluorine atom at the third position, an iodine atom at the fourth position, and a methyl group attached to the nitrogen atom of the aniline structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodo-N-methylaniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives followed by nucleophilic substitution reactions. For instance, starting with 4-iodoaniline, a fluorination reaction can be carried out using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-4-iodo-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed to replace the iodine atom with other nucleophiles like cyanide, thiol, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst (H2/Pd)
Substitution: Sodium cyanide (NaCN), thiourea (NH2CSNH2), ammonia (NH3)
Major Products Formed:
- Quinones, nitroso derivatives, amine derivatives, and substituted anilines.
Applications De Recherche Scientifique
3-Fluoro-4-iodo-N-methylaniline finds extensive use in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes and imaging agents for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-iodo-N-methylaniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity, influencing its pharmacokinetic and pharmacodynamic properties.
Similar Compounds:
3-Fluoro-4-methylaniline: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.
4-Iodoaniline: Contains an iodine atom but lacks the fluorine and methyl groups, leading to distinct chemical behavior.
3-Iodo-4-methylaniline: Similar structure but lacks the fluorine atom, affecting its chemical properties and uses.
Uniqueness: this compound stands out due to the combined presence of fluorine, iodine, and methyl groups, which impart unique electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H7FIN |
|---|---|
Poids moléculaire |
251.04 g/mol |
Nom IUPAC |
3-fluoro-4-iodo-N-methylaniline |
InChI |
InChI=1S/C7H7FIN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 |
Clé InChI |
KOVCGAQLFJQQJG-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(5,19-Dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-9,11,13-trien-8-yl)oxy]-4-methoxy-2-methyloxan-3-ol](/img/no-structure.png)
![13-Hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12322901.png)


![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)

